3-Bromo-5-ethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-ethylpyridin-2-amine: is an organic compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, an ethyl group at the fifth position, and an amino group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethylpyridin-2-amine can be achieved through several methods. One common method involves the bromination of 3-ethylpyridin-2-amine using N-bromosuccinimide (NBS) in a solvent such as 1,4-dioxane and water at 0°C . The reaction typically takes about 2 hours to complete.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-ethylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Arylboronic acids: Used in Suzuki-Miyaura coupling reactions.
Palladium catalysts: Often used in coupling reactions to facilitate the formation of new bonds.
Major Products Formed:
Substituted Pyridines: Products formed from substitution reactions.
Pyridine Derivatives: Products formed from coupling reactions with arylboronic acids.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-ethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: May be used in the development of pharmaceutical compounds.
Industry: Used in the production of various chemical intermediates and materials
Wirkmechanismus
The specific mechanism of action for 3-Bromo-5-ethylpyridin-2-amine is not well-documented. like other pyridine derivatives, it may interact with biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence molecular targets and pathways, potentially leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-bromo-3-methylpyridine
- 3-Bromo-5-methylpyridin-2-amine
- 5-Bromo-2-methylpyridin-3-amine
Comparison: 3-Bromo-5-ethylpyridin-2-amine is unique due to the presence of an ethyl group at the fifth position, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness can make it a valuable compound in specific chemical reactions and applications .
Eigenschaften
Molekularformel |
C7H9BrN2 |
---|---|
Molekulargewicht |
201.06 g/mol |
IUPAC-Name |
3-bromo-5-ethylpyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2/c1-2-5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3,(H2,9,10) |
InChI-Schlüssel |
QFEJCZVFVPLJCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(N=C1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.